1-(Biphenyl-4-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Biphenyl-4-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone is an organic compound that features a biphenyl group linked to a thiadiazole ring via a sulfanyl bridge
Preparation Methods
The synthesis of 1-(Biphenyl-4-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene and a phenylboronic acid.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is often prepared by cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Linking the Two Moieties: The final step involves the formation of the sulfanyl bridge, which can be achieved by reacting the biphenyl derivative with the thiadiazole derivative in the presence of a suitable thiolating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(Biphenyl-4-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl and thiadiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
1-(Biphenyl-4-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multifunctional compounds.
Mechanism of Action
The mechanism of action of 1-(Biphenyl-4-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-(Biphenyl-4-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone can be compared with similar compounds such as:
1-(Biphenyl-4-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol: This compound differs by having an alcohol group instead of a carbonyl group, which can affect its reactivity and applications.
1-(Biphenyl-4-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethane:
The uniqueness of this compound lies in its combination of a biphenyl group, a thiadiazole ring, and a sulfanyl bridge, which together confer distinct chemical and physical properties.
Properties
CAS No. |
512807-46-4 |
---|---|
Molecular Formula |
C17H14N2OS2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C17H14N2OS2/c1-12-18-19-17(22-12)21-11-16(20)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
PZZHHKTYUJFVNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.